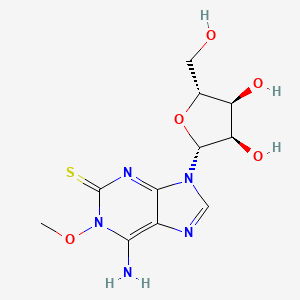
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione is a complex organic compound with significant applications in medicinal chemistry. This compound is known for its potential therapeutic properties, particularly in the treatment of cancer. It is a derivative of purine, a fundamental building block of nucleic acids, which are essential for various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione involves multiple steps, starting from readily available precursorsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors and automated systems to ensure consistent quality and efficiency. The process involves rigorous quality control measures, including chromatography and spectroscopy, to monitor the purity and composition of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halides, amines, solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions include various purine derivatives with modified functional groups, which can have different biological activities and properties .
Scientific Research Applications
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Studied for its role in cellular processes and its potential as a therapeutic agent.
Medicine: Investigated for its anticancer properties, particularly in targeting specific cancer cell lines and inhibiting their growth.
Mechanism of Action
The mechanism of action of 6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione involves its interaction with specific molecular targets and pathways within cells. It is believed to inhibit the activity of certain enzymes involved in DNA synthesis and repair, leading to the disruption of cancer cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Clofarabine: A purine nucleoside analog with similar anticancer properties.
Fludarabine: Another purine analog used in the treatment of hematological malignancies.
Nelarabine: A prodrug of arabinosylguanine, used in the treatment of T-cell acute lymphoblastic leukemia.
Uniqueness
6-Amino-9-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-1-methoxy-1H-purine-2(9H)-thione is unique due to its specific structural features, which confer distinct biological activities. Its methoxy group and the tetrahydrofuran moiety contribute to its stability and bioavailability, making it a promising candidate for further drug development .
Properties
CAS No. |
64570-09-8 |
|---|---|
Molecular Formula |
C11H15N5O5S |
Molecular Weight |
329.34 g/mol |
IUPAC Name |
6-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1-methoxypurine-2-thione |
InChI |
InChI=1S/C11H15N5O5S/c1-20-16-8(12)5-9(14-11(16)22)15(3-13-5)10-7(19)6(18)4(2-17)21-10/h3-4,6-7,10,17-19H,2,12H2,1H3/t4-,6-,7-,10-/m1/s1 |
InChI Key |
UWANAXMOWCXQSV-KQYNXXCUSA-N |
Isomeric SMILES |
CON1C(=C2C(=NC1=S)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |
Canonical SMILES |
CON1C(=C2C(=NC1=S)N(C=N2)C3C(C(C(O3)CO)O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















